molecular formula C12H13N3O4 B5865706 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-5-methyl-2-furamide

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-5-methyl-2-furamide

Cat. No. B5865706
M. Wt: 263.25 g/mol
InChI Key: OILGGZKDKPOMNA-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-5-methyl-2-furamide, also known as DMHF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMHF is a pyrimidine derivative that has been synthesized through a number of methods and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-5-methyl-2-furamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. Studies have shown that this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can help to protect the body from various diseases and conditions.

Advantages and Limitations for Lab Experiments

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-5-methyl-2-furamide has several advantages for use in lab experiments, including its ability to inhibit the activity of certain enzymes in the body, its anti-inflammatory and antioxidant properties, and its potential as a building block for the synthesis of novel organic semiconductors. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-5-methyl-2-furamide, including its use as a flame retardant, its potential applications in the field of organic electronics, and its potential as a therapeutic agent for various diseases and conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in these areas.

Synthesis Methods

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-5-methyl-2-furamide can be synthesized through several methods, including the reaction of 5-methyl-2-furoic acid with 3,5-dimethylbarbituric acid in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 5-methyl-2-furoic acid with 3,5-dimethylbarbituric acid in the presence of polyphosphoric acid. This compound can also be synthesized through the reaction of 5-methyl-2-furoic acid with 3,5-dimethyluracil in the presence of acetic anhydride and sulfuric acid.

Scientific Research Applications

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-5-methyl-2-furamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of novel organic semiconductors. This compound has also been studied for its potential as a flame retardant, due to its ability to inhibit the combustion of various materials.

properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-7-4-5-8(19-7)11(17)13-9-6-10(16)15(3)12(18)14(9)2/h4-6H,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILGGZKDKPOMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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